2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Lipophilicity Physicochemical Property Prediction Drug-likeness

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034542-38-4) is a synthetic, fluorinated azetidine derivative featuring a cyclopentylacetyl moiety linked to a 3-(2,2,2-trifluoroethoxy)azetidine core. This compound belongs to a class of conformationally constrained, nitrogen-containing heterocycles widely employed as building blocks, scaffolds, and privileged structures in medicinal chemistry and chemical biology.

Molecular Formula C12H18F3NO2
Molecular Weight 265.276
CAS No. 2034542-38-4
Cat. No. B2471334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
CAS2034542-38-4
Molecular FormulaC12H18F3NO2
Molecular Weight265.276
Structural Identifiers
SMILESC1CCC(C1)CC(=O)N2CC(C2)OCC(F)(F)F
InChIInChI=1S/C12H18F3NO2/c13-12(14,15)8-18-10-6-16(7-10)11(17)5-9-3-1-2-4-9/h9-10H,1-8H2
InChIKeyHPDQTMALNBCBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034542-38-4): Procurement-Relevant Structural and Pharmacochemical Profile


2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone (CAS 2034542-38-4) is a synthetic, fluorinated azetidine derivative featuring a cyclopentylacetyl moiety linked to a 3-(2,2,2-trifluoroethoxy)azetidine core . This compound belongs to a class of conformationally constrained, nitrogen-containing heterocycles widely employed as building blocks, scaffolds, and privileged structures in medicinal chemistry and chemical biology [1]. Its molecular architecture combines a lipophilic cyclopentyl ring, a strained four-membered azetidine ring that imparts conformational rigidity, and a metabolically stable trifluoroethoxy group that modulates physicochemical properties [2]. While detailed public pharmacological profiling data for this specific compound remain sparse, its structural features position it as a versatile intermediate for fragment-based drug discovery (FBDD), targeted protein degradation (PROTAC linker design), and structure-activity relationship (SAR) exploration programs [1][2].

Why 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone Cannot Be Replaced by Simple In-Class Analogs


Within the azetidine chemical space, minor structural modifications profoundly impact conformational preference, lipophilicity (logP/logD), metabolic stability, and molecular recognition [1]. The target compound's unique combination of a cyclopentylacetyl substituent at the azetidine nitrogen and a 3-(2,2,2-trifluoroethoxy) group on the ring generates a distinct three-dimensional pharmacophore that differs substantially from analogs bearing pyrimidinylamino, isobutylsulfonyl, or carboxamide appendages . The trifluoroethoxy group is not merely a lipophilicity-enhancing bioisostere; its strong electron-withdrawing effect modulates the basicity and hydrogen-bond acceptor capacity of the azetidine nitrogen and oxygen atoms, altering target engagement profiles relative to non-fluorinated or differently substituted congeners [2]. Consequently, substituting this compound with a structurally similar azetidine derivative without rigorous comparative profiling risks introducing uncharacterized changes in potency, selectivity, and ADME properties, potentially invalidating SAR hypotheses and delaying project timelines [1][2].

Quantitative Differentiation Evidence for 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone Versus Closest Analogs


Predicted Lipophilicity (XLogP3) Comparison: Trifluoroethoxy-Azetidine vs. Pyrimidinylamino-Azetidine Analog

The target compound exhibits a predicted XLogP3 of approximately 2.0, compared to a value of 2.0 for the direct pyrimidinylamino analog, 2-cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone (CAS 2034420-03-4) . While the computed logP values appear nearly identical, the underlying physicochemical drivers differ substantially: the target compound derives lipophilicity from the fluorinated ether side chain, which contributes to enhanced metabolic stability and distinct hydrogen-bond acceptor topology, whereas the comparator relies on the heteroaromatic pyrimidine system, which introduces additional hydrogen-bond donor/acceptor capacity and potential for CYP450-mediated metabolism [1]. Selection for fragment libraries or lead optimization campaigns should therefore be guided not by logP alone, but by the desired metabolic profile and target binding mode compatibility [1].

Lipophilicity Physicochemical Property Prediction Drug-likeness

Metabolic Stability Inferred from Trifluoroethoxy Motif: Class-Level Comparison to Non-Fluorinated Alkoxy Azetidines

The 2,2,2-trifluoroethoxy group is a well-established motif for blocking oxidative O-dealkylation, a major clearance pathway for alkoxy-substituted heterocycles [1]. In head-to-head microsomal stability studies of analogous azetidine series, replacement of a methoxy or ethoxy group with a 2,2,2-trifluoroethoxy substituent consistently results in a ≥5-fold increase in intrinsic clearance half-life (e.g., from t₁/₂ < 30 min to t₁/₂ > 150 min in human liver microsomes) [2]. Although direct experimental microsomal stability data for this specific compound are not publicly available, class-level inference from structurally related fluorinated azetidines indicates that the trifluoroethoxy group confers a substantial metabolic stability advantage over non-fluorinated alkoxy or hydroxy analogs [1][2]. This property is critical for procurement decisions when the compound is intended for in vivo pharmacology studies where rapid clearance would confound efficacy readouts [2].

Metabolic Stability Fluorine Chemistry In Vitro ADME

Structural Topology and Conformational Restriction: Differentiation from Carboxamide and Thioether-Linked Cyclopentyl Analogs

The target compound distinguishes itself from N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide (CAS 2319803-25-1) and 2-(cyclopentylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone through the connectivity of the cyclopentyl group: a direct acetyl linkage (C–C bond) in the target versus a carboxamide (N–C(O)–N) or thioether (C–S–C) linkage in the comparators . The cyclopentylacetyl moiety provides a different spatial vector and rotational profile compared to the carboxamide analog, which introduces an additional hydrogen-bond donor/acceptor pair and restricted rotation around the amide bond . These topological differences result in distinct three-dimensional shapes (as quantified by principal moments of inertia or normalized PMI ratios) that can be exploited to access different regions of chemical space in diversity-oriented synthesis or fragment-based screening libraries [1]. Procurement decisions should account for this scaffold-level differentiation when the goal is to explore novel IP space or when specific target binding site topologies require a defined vector approach [1].

Conformational Analysis Scaffold Diversity Azetidine Chemistry

Optimal Research and Industrial Application Scenarios for 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone Procurement


Fragment-Based Drug Discovery (FBDD) Library Design for Fluorinated Scaffold Exploration

The compound's low molecular weight (265.28 g/mol), predicted moderate lipophilicity (XLogP3 ≈ 2.0), and conformationally constrained azetidine core make it an excellent fragment-sized entry for FBDD campaigns targeting protein-protein interactions or enzymes with shallow binding pockets [1]. Its trifluoroethoxy group provides both ¹⁹F NMR detection capability and metabolic stability, enabling fragment screening by ¹⁹F NMR and subsequent hit-to-lead progression without immediate concern for oxidative metabolism [2]. Procurement of this specific fragment rather than a non-fluorinated analog directly supports ligand-based and protein-observed ¹⁹F NMR screening workflows [2].

PROTAC Linker and E3 Ligase Ligand Conjugation Chemistry

The cyclopentylacetyl carbonyl group serves as a synthetic handle for further derivatization (e.g., reduction to amine, reductive amination, or conversion to hydrazone), enabling its use as a linker precursor or E3 ligase recruiting element in PROTAC design [1]. The azetidine ring's conformational restriction can favorably pre-organize the degrader molecule for ternary complex formation, while the trifluoroethoxy group imparts metabolic stability to the linker region, which is critical for sustaining in vivo degradation activity [1][3]. This compound is preferred over carboxamide-linked analogs due to the absence of a metabolically labile amide bond in the linker scaffold [3].

Chemical Biology Tool Compound for Investigating Fluorine-Mediated Binding Effects

In target engagement studies where a fluorine atom is required for detection (¹⁹F NMR) or for modulating binding affinity through polar hydrophobic interactions, this compound provides a trifluoroethoxy group as a strong ¹⁹F NMR reporter [2]. Absent publicly disclosed protein target data, the compound is suited as a screening deck member in chemoproteomics or thermal shift assays (CETSA) where fluorinated fragments are used to identify novel binding sites on challenging targets [2]. Its procurement is justified when the experimental design explicitly requires a fluorinated, azetidine-containing fragment with a well-defined synthetic tractability for subsequent SAR expansion [1].

Metabolic Stability Benchmarking in Azetidine SAR Series

When establishing in-house structure-metabolism relationship (SMR) datasets for azetidine-containing compound series, this compound serves as a reference standard for evaluating the impact of the trifluoroethoxy group on microsomal stability relative to alkoxy, hydroxy, and sulfonyl-substituted azetidine analogs [3]. By including this compound in a panel alongside 2-cyclopentyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone and N-cyclopentyl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, researchers can deconvolute the contributions of the fluorinated side chain, linker type, and ring substitution to overall metabolic liability [3].

Quote Request

Request a Quote for 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.